

Spectroscopic Profile of Isonitrosoacetone: A Technical Guide

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Compound of Interest

Compound Name: **Isonitrosoacetone**

Cat. No.: **B1237270**

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This technical guide provides a comprehensive overview of the spectroscopic data for **isonitrosoacetone** (also known as 1-(hydroxyimino)propan-2-one), a compound of interest in various chemical and pharmaceutical research domains. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. The guide also outlines detailed experimental protocols for obtaining this spectroscopic data and includes workflow diagrams for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **isonitrosoacetone**.

Table 1: ^1H NMR Spectroscopic Data for Isonitrosoacetone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	-	-	-
Predicted ~2.3	Singlet	3H	CH ₃
Predicted ~7.5	Singlet	1H	=CH
Predicted ~10-12	Singlet (broad)	1H	N-OH

Note: Specific experimental ¹H NMR data for **isonitrosoacetone** was not found in the provided search results. The predicted values are based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data for Isonitrosoacetone

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	-
Predicted ~25	CH ₃
Predicted ~150	=CH
Predicted ~195	C=O

Note: Specific experimental ¹³C NMR data for **isonitrosoacetone** was not found in the provided search results. The predicted values are based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for Isonitrosoacetone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3570	Strong, Sharp	O-H stretch (free)
~3330	Broad	O-H stretch (hydrogen-bonded)
3065, 2945	Weak, Broad	C-H stretch (methyl group)
~1700	Strong	C=O stretch
~1650	Medium	C=N stretch
1398	-	O-H bend
-	Very Weak	C-C stretch

Note: Some data is from a 1955 study; predicted values for C=O and C=N are based on typical ranges for α,β -unsaturated oximes.[\[1\]](#)

Table 4: Mass Spectrometry Data for Isonitrosoacetone

m/z	Relative Intensity	Assignment
87.03	-	[M] ⁺ (Molecular Ion)
Data not explicitly found in search results	-	Fragment ions

Note: The exact mass of the molecular ion is available from PubChem.[\[2\]](#) Detailed fragmentation data was not found in the search results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the analysis of **isonitrosoacetone**.

Synthesis of Isonitrosoacetone

A common method for the synthesis of **isonitrosoacetone** involves the nitrosation of acetone. One documented procedure utilizes nitrosyl chloride (NOCl) as the nitrosating agent.

Procedure:

- A suspension of calcium carbonate in acetone is prepared in a reaction vessel equipped with a stirrer.
- Liquid nitrosyl chloride is added to the suspension at a controlled temperature, typically between 17-20°C, with continuous stirring over several hours.
- Upon completion of the reaction, the residual insoluble solids are removed by filtration.
- The filtrate, containing the crude **isonitrosoacetone**, is then evaporated to dryness under reduced pressure at room temperature.
- The crude product can be further purified by recrystallization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **isonitrosoacetone** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition:

- Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Pulse Program: A standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range of 0-14 ppm is typically sufficient.
- Referencing: The residual solvent peak is used as an internal reference.

¹³C NMR Acquisition:

- Spectrometer: A standard NMR spectrometer (e.g., 75 or 125 MHz).
- Pulse Program: A standard proton-decoupled pulse program.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range of 0-220 ppm is appropriate.
- Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation (Mull Technique):

- Grind a small amount of solid **isonitrosoacetone** with a few drops of a mulling agent (e.g., Nujol) in an agate mortar and pestle until a smooth paste is formed.
- Spread a thin, even layer of the mull between two salt plates (e.g., KBr or NaCl).

FTIR Acquisition:

- Spectrometer: A standard FTIR spectrometer.
- Mode: Transmittance.
- Scan Range: Typically 4000-400 cm⁻¹.
- Number of Scans: 16-32 scans.
- Resolution: 4 cm⁻¹.
- Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

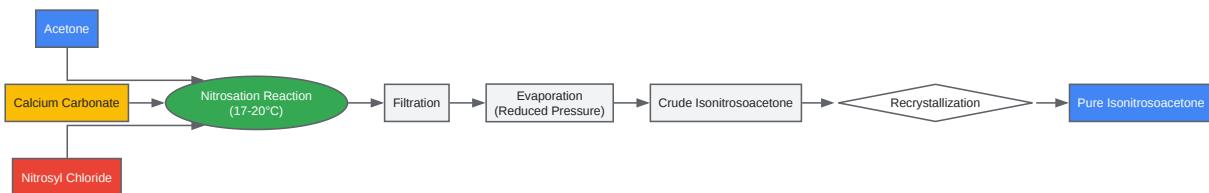
- Dissolve a small amount of **isonitrosoacetone** in a volatile organic solvent (e.g., methanol or acetone).
- The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Mass Spectrum Acquisition (EI-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.
- Mass Range: A scan range of m/z 10-200 is generally sufficient to observe the molecular ion and key fragments.
- Inlet System: Direct insertion probe or GC inlet.

Mandatory Visualizations

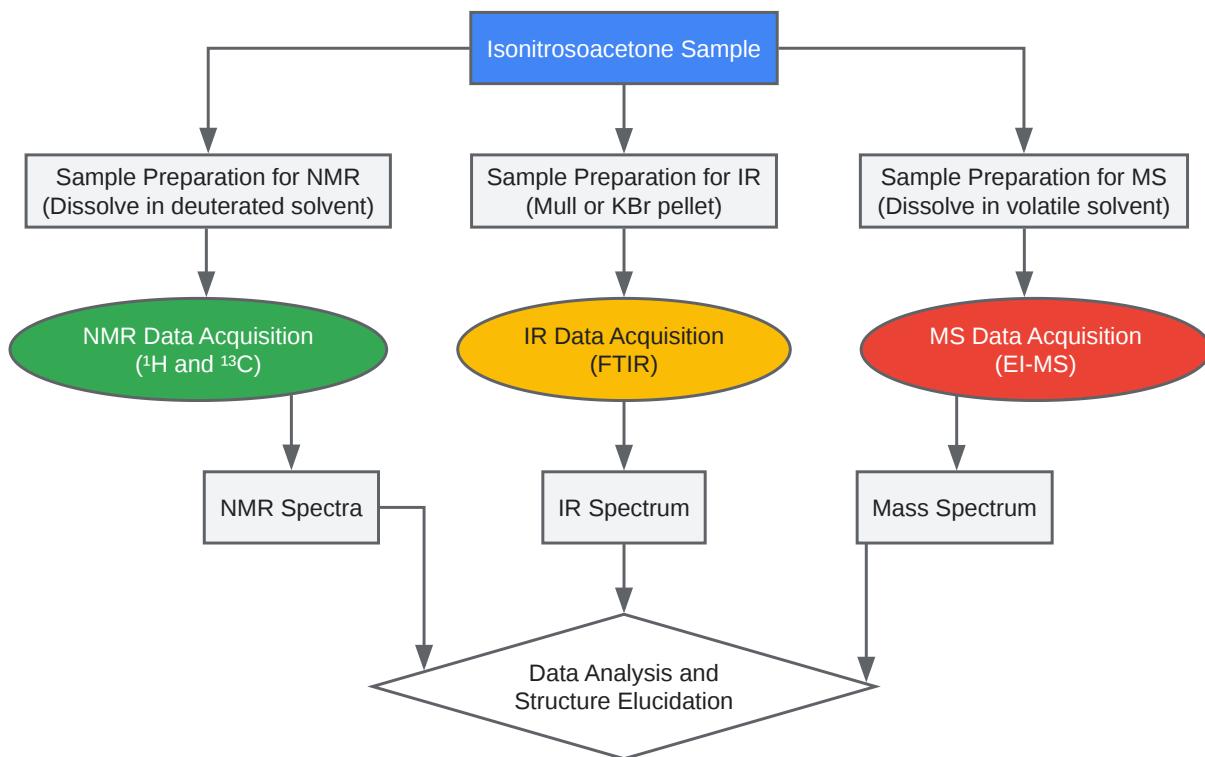
Synthesis Workflow of Isonitrosoacetone



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Caption: Synthesis workflow for **isonitrosoacetone** via nitrosation of acetone.

General Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **isonitrosoacetone**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Aldoximes enable proton-relayed NMR hyperpolarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03231D [pubs.rsc.org]
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